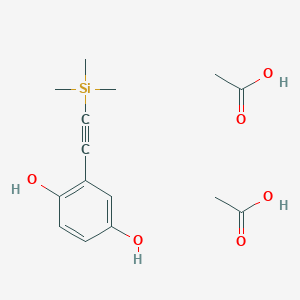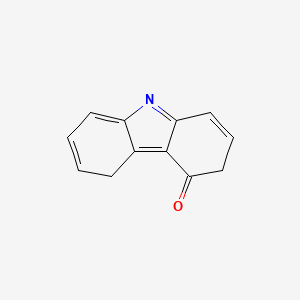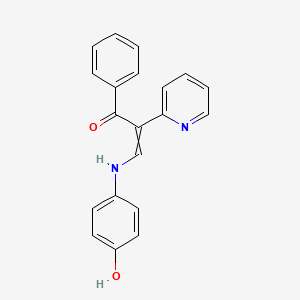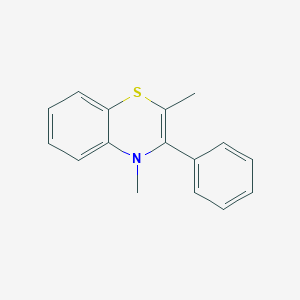
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is a chemical compound with the molecular formula C13H18O3Si. It is characterized by the presence of an acetic acid group and a benzene ring substituted with a trimethylsilylethynyl group and two hydroxyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol typically involves the following steps:
Formation of the Trimethylsilylethynyl Group: This step involves the reaction of a suitable precursor with trimethylsilylacetylene under specific conditions to introduce the trimethylsilylethynyl group.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, often involving the use of protective groups to ensure selective functionalization.
Final Assembly: The final step involves the coupling of the acetic acid group with the benzene ring substituted with the trimethylsilylethynyl group and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group and hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress .
類似化合物との比較
Similar Compounds
Acetic acid–2-[(trimethylsilyl)ethynyl]benzene-1,4-diol (2/1): A closely related compound with similar structural features.
Phenylboronic esters: Compounds with boronic ester groups that exhibit similar reactivity and are used in similar applications.
Uniqueness
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is unique due to the presence of both the trimethylsilylethynyl group and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
827624-45-3 |
|---|---|
分子式 |
C15H22O6Si |
分子量 |
326.42 g/mol |
IUPAC名 |
acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H14O2Si.2C2H4O2/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13;2*1-2(3)4/h4-5,8,12-13H,1-3H3;2*1H3,(H,3,4) |
InChIキー |
GGDMAZULJCDAHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CC1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)

![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
